Spiro[1,3-benzodioxole-2,1'-cyclopentan]-5-amine
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Description
Molecular Structure Analysis
The molecular structure of a spiro compound involves two rings sharing a single atom . For example, Spiro[1,3-benzodioxole-2,1’-cyclohexane] has a molecular formula of C12H14O2 and a molecular weight of 190.24 g/mol .Physical And Chemical Properties Analysis
The physical and chemical properties of a spiro compound depend on its specific structure. For example, Spiro[1,3-benzodioxole-2,1’-cyclohexane] has a molecular weight of 190.24 g/mol, a hydrogen bond donor count of 0, and a hydrogen bond acceptor count of 2 .Scientific Research Applications
Application in Solar Cells
- Summary of the Application: Spiro compounds are used in the development of more efficient and stable perovskite solar cells . Specifically, a compound known as spiro-OMeTAD has been used as an organic hole transporter .
- Methods of Application: The conventional doping of spiro-OMeTAD with hygroscopic lithium salts and volatile 4-butylpyridine is a time-consuming process and leads to poor device stability . A new doping strategy was developed that avoids post-oxidation by using stable organic radicals as the dopant and ionic salts as the doping modulator .
- Results or Outcomes: This new doping strategy resulted in power conversion efficiencies (PCEs) of >25% and much-improved device stability under harsh conditions .
Application in Bioactivity Research
- Summary of the Application: Spiro-flavonoids, a type of spiro compound, have been studied for their structural diversity and bioactivity .
- Methods of Application: The review collects 65 unique structures, including spiro-biflavonoids, spiro-triflavonoids, spiro-tetraflavonoids, spiro-flavostilbenoids, and scillascillin-type homoisoflavonoids .
- Results or Outcomes: Anti-inflammatory and anticancer activities are the most important biological activities of spiro-flavonoids, both in vitro and in vivo .
properties
IUPAC Name |
spiro[1,3-benzodioxole-2,1'-cyclopentane]-5-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c12-8-3-4-9-10(7-8)14-11(13-9)5-1-2-6-11/h3-4,7H,1-2,5-6,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZDIQBHWAGKIDI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)OC3=C(O2)C=C(C=C3)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00352359 |
Source
|
Record name | spiro[1,3-benzodioxole-2,1'-cyclopentan]-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00352359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Spiro[1,3-benzodioxole-2,1'-cyclopentan]-5-amine | |
CAS RN |
447429-09-6 |
Source
|
Record name | spiro[1,3-benzodioxole-2,1'-cyclopentan]-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00352359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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